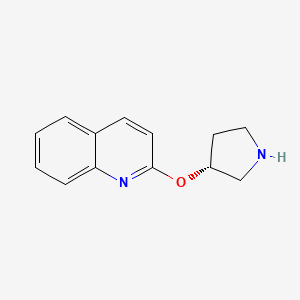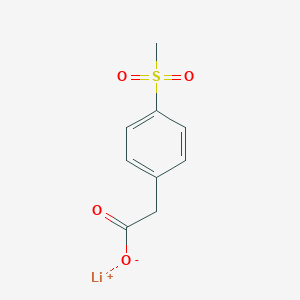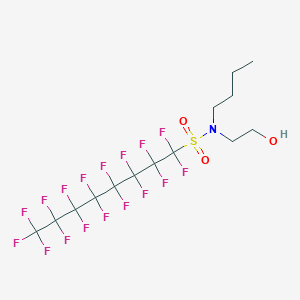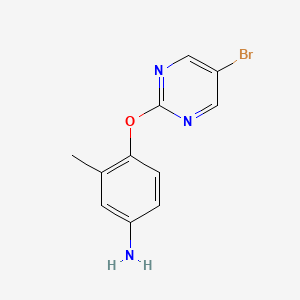
1-(2-Chlorothiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorothiophen-3-yl)ethanone, also known by its chemical formula C9H7ClOS, is an organic compound. It features a thiophene ring with a chlorine atom at position 2 and a carbonyl group (C=O) attached to the adjacent carbon. This compound plays a significant role in various scientific applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes:
1-(2-Chlorothiophen-3-yl)ethanone can be synthesized through several methods:
Friedel-Crafts Acylation: In this classic reaction, thiophene reacts with acetyl chloride (CHC(O)Cl) in the presence of a Lewis acid catalyst (such as aluminum chloride, AlCl). The acylation occurs at the 2-position of the thiophene ring, resulting in the desired compound.
Thionation Followed by Chlorination: Thionation of thiophene with phosphorus pentasulfide (PS) generates the thionated intermediate. Subsequent chlorination using chlorine gas (Cl) or sulfuryl chloride (SOCl) leads to the formation of this compound.
Industrial Production:
Industrial-scale production methods for this compound are not widely documented. research laboratories often employ the synthetic routes mentioned above.
Chemical Reactions Analysis
1-(2-Chlorothiophen-3-yl)ethanone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups (e.g., amines, alkoxides).
Common Reagents and Conditions: Reagents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used for reduction. Chlorination typically involves chlorine gas or sulfuryl chloride.
Scientific Research Applications
1-(2-Chlorothiophen-3-yl)ethanone finds applications in:
Medicinal Chemistry: Researchers explore its potential as a carbonic anhydrase inhibitor, a class of compounds relevant in drug development.
Organic Synthesis: It serves as a building block for more complex molecules.
Materials Science: Its unique structure contributes to the design of functional materials.
Mechanism of Action
The exact mechanism by which 1-(2-Chlorothiophen-3-yl)ethanone exerts its effects depends on its specific application. For carbonic anhydrase inhibition, it likely interacts with the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
While there are related compounds, the specific uniqueness of 1-(2-Chlorothiophen-3-yl)ethanone lies in its combination of a chlorothiophene ring and a carbonyl group. Similar compounds include 1-(4-chlorothien-2-yl)ethanone and other thiophene derivatives.
Properties
Molecular Formula |
C6H5ClOS |
|---|---|
Molecular Weight |
160.62 g/mol |
IUPAC Name |
1-(2-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3 |
InChI Key |
ZLKHBAWNFOPUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)








![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)

